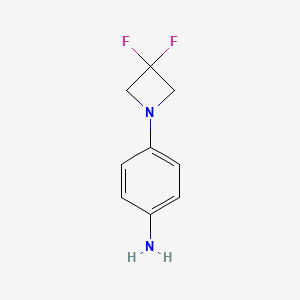
4-(3,3-Difluoroazetidin-1-yl)aniline
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)aniline is a useful research compound. Its molecular formula is C9H10F2N2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3,3-Difluoroazetidin-1-yl)aniline is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound features a difluoroazetidine moiety attached to an aniline group. Its unique structure may contribute to its biological activities through interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to possess activity against various bacterial strains. A study by Rashid et al. (2012) highlighted the effectiveness of azetidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects due to its structural characteristics .
Anticancer Potential
The anticancer activity of azetidine derivatives has been a focal point in recent research. For example, compounds with a similar scaffold have demonstrated cytotoxic effects in various cancer cell lines. The NCI-60 human cancer cell line panel has been utilized to evaluate the efficacy of such compounds, revealing IC50 values in the nanomolar range for some derivatives . This suggests that this compound may also exhibit potent anticancer properties.
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, azetidine derivatives have shown promise in other therapeutic areas:
- Anti-inflammatory : Some studies indicate that azetidine compounds can reduce inflammation markers, potentially offering therapeutic benefits in inflammatory diseases .
- Analgesic : Research has suggested that certain derivatives may possess pain-relieving properties, making them candidates for further exploration in pain management .
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Antimicrobial Efficacy : A case study involving a series of azetidine-based compounds demonstrated their effectiveness against resistant bacterial strains. The study reported a notable reduction in bacterial growth when treated with these compounds, supporting their potential as new antimicrobial agents .
- Cytotoxicity in Cancer Models : A detailed investigation into the cytotoxic effects of azetidine derivatives on cancer cell lines revealed that specific modifications to the azetidine structure significantly enhanced their anticancer activity. This finding underscores the importance of structural optimization in developing effective cancer therapeutics .
Research Findings
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-3-1-7(12)2-4-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADMXCMZULBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















